3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
Overview
Description
3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H17Cl3N2O2S. This compound is known for its unique structural features, which include a benzamide core, a trichloromethyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the reaction of this intermediate with 2-methoxyphenyl isothiocyanate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The trichloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbamothioyl}amino)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbamothioyl}amino)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbamothioyl}amino)ethyl)benzamide .
Uniqueness
The uniqueness of 3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific structural features, which confer distinct reactivity and binding properties. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O2S/c1-11-6-5-7-12(10-11)15(25)23-16(18(19,20)21)24-17(27)22-13-8-3-4-9-14(13)26-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALTZKDDWDMKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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